Retinyl glucoside

Vue d'ensemble

Description

Synthesis Analysis

Retinyl glucoside can be synthesized through various biochemical pathways, including the altered glycoprotein synthesis in mouse epidermal cells treated with retinyl acetate, which leads to a significant increase in the incorporation of fucose and glucosamine, resulting in higher molecular weight glycopeptides (DeLuca & Yuspa, 1974). Another pathway involves the intraportal injection of retinol to rats, resulting in the formation of retinyl glucosiduronate in the bile, indicating the biosynthesis of retinyl glucoside derivatives in vivo and in vitro (Lippel & Olson, 1968).

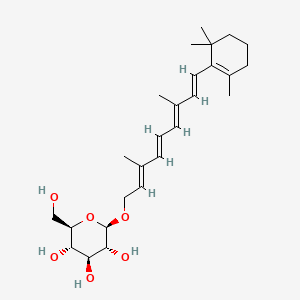

Molecular Structure Analysis

The molecular structure of retinyl glucoside includes a retinol moiety linked to a glucose unit. This structure is crucial for its role in modulating cell growth and differentiation, as seen in studies on carcinoma cell lines, where retinyl acetate significantly altered the synthesis of mucous glycoproteins (Marchok et al., 1981).

Chemical Reactions and Properties

Retinyl glucoside undergoes various chemical reactions, including glycosylation and glucuronidation, leading to the formation of derivatives like retinyl beta-glucuronide, which has been identified in human blood (Barua et al., 1989). These reactions are crucial for its biological functions and metabolism.

Physical Properties Analysis

The physical properties of retinyl glucoside, such as solubility and stability, are influenced by its molecular structure. The presence of the glucose unit impacts its solubility in water and biological fluids, facilitating its transport and bioavailability in the body.

Chemical Properties Analysis

Retinyl glucoside's chemical properties, including reactivity and interactions with enzymes and receptors, are pivotal for its biological effects. For instance, human glucocerebrosidase can catalyze the transglucosylation between glucocerebroside and retinol, forming retinyl glucoside, which indicates its involvement in metabolic pathways (Vanderjagt et al., 1994).

Applications De Recherche Scientifique

Glycoprotein Synthesis Alteration : Retinyl acetate, related to retinyl glucoside, has been shown to alter glycoprotein synthesis in mouse epidermal cells. This implies a potential application in studying skin cell biology and dermatological treatments (DeLuca & Yuspa, 1974).

Transglucosylation Catalyst : Human glucocerebrosidase can catalyze transglucosylation between glucocerebroside and retinol, forming retinyl glucoside. This enzyme activity offers insights into alternative pathways for glucocerebroside breakdown, important for lipid metabolism studies (Vanderjagt, Fry & Glew, 1994).

Retinyl Glucuronide Characterization : Retinyl beta-glucuronide, a variant, has been identified in human blood, suggesting its role in retinoid metabolism and potentially in nutrition and pharmacokinetics research (Barua, Batres & Olson, 1989).

Retinoid Glucuronide Effects : Retinoid glucuronides, which include compounds like retinyl glucoside, have been found to inhibit prolactin-induced developments in mouse mammary gland cultures. This could be crucial for cancer research, particularly in studying chemopreventive agents (Mehta et al., 1991).

Topical Delivery Improvement : A study on retinyl palmitate, closely related to retinyl glucoside, demonstrated improved topical delivery through nanoemulgel formulation. This suggests potential applications in dermatological treatments and drug delivery systems (Algahtani, Ahmad & Ahmad, 2020).

Chylomicron Remnant Uptake : Research on retinyl esters, related to retinyl glucoside, showed efficient uptake by human leukocytes, which can be significant in studying the treatment of leukemia and other blood-related disorders (Skrede et al., 1992).

Metabolic Studies : Retinyl beta-glucose, closely related to retinyl glucoside, has been studied for its growth-promoting activity and metabolism in rats, suggesting applications in nutritional science and metabolic research (Barua & Olson, 1992).

Immune System Modulation : Studies have shown that retinyl beta-glucuronide, similar to retinyl glucoside, can modulate immune cell populations, indicating its potential in immunotherapy and research into autoimmune diseases (Prabhala, Maxey, Hicks & Watson, 1989).

Safety And Hazards

Retinyl glucoside, like other retinoids, can be hazardous. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with categories including Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Reproductive Toxicity, and Combustible dust . There are also concerns about the phototoxic effects of blue light on the retina .

Orientations Futures

The future of Retinyl glucoside and other retinoids lies in their potential use in gene therapy for retinal degenerative diseases , as well as in the development of new precision therapies against cancers by targeting the retinoic acid pathway . There is also ongoing research into the use of retinoids in topical antiaging treatments .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKXEMSSRKEGQ-GICNYWJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Retinyl glucoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)